N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Description
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound. It features a unique structure that combines a thiadiazole ring, a cyclopentathiazolopyrimidine core, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Properties
Molecular Formula |
C16H17N5O2S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C16H17N5O2S2/c1-16(2,3)13-19-20-14(25-13)18-11(22)8-7-17-15-21(12(8)23)9-5-4-6-10(9)24-15/h7H,4-6H2,1-3H3,(H,18,20,22) |
InChI Key |
OASGDWZINNMVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the thiadiazole ring through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The cyclopentathiazolopyrimidine core is then constructed via a series of condensation and cyclization reactions involving suitable aldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl groups, leading to the formation of corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the carboxamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its interactions with various biological targets.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for infectious diseases and cancer.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures, such as thiazolopyrimidines, exhibit comparable biological activities and are used in similar applications.
Thiadiazoles: Compounds containing the thiadiazole ring share some chemical properties and reactivity patterns with N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .
Biological Activity
N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity against various biological targets.
- Molecular Formula : C16H17N5O2S2
- Molecular Weight : 375.5 g/mol
- CAS Number : 1282127-76-7
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole and pyrimidine moieties. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and solvents such as dichloromethane or tetrahydrofuran (THF) to facilitate amide bond formation .
Anticancer Activity
Research indicates that derivatives containing the thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated notable cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. Additionally, it has been shown to inhibit specific kinases involved in cell cycle regulation .
Antimicrobial Activity
Compounds with similar structural features have been evaluated for their antimicrobial properties:
- Anti-tubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for certain analogs . This suggests potential for developing new treatments for resistant strains of tuberculosis.
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
